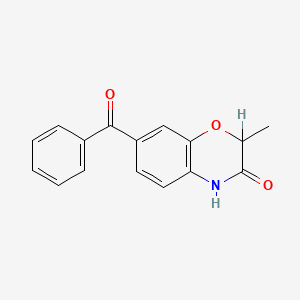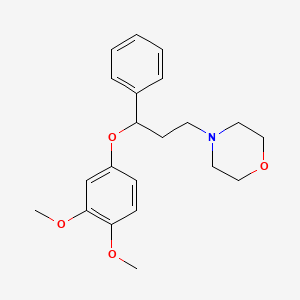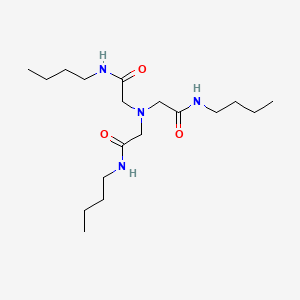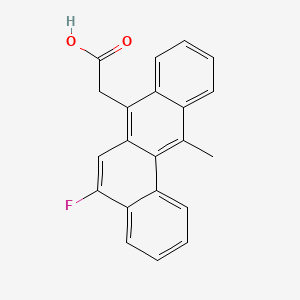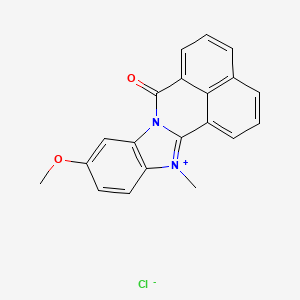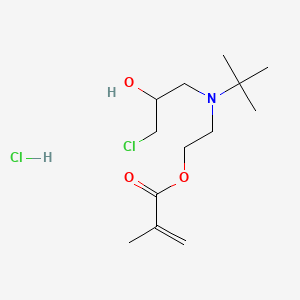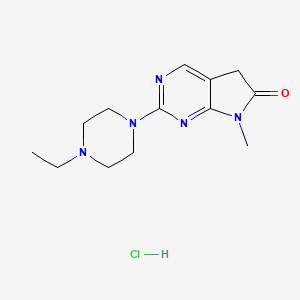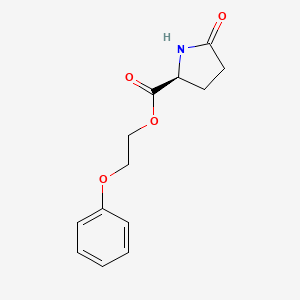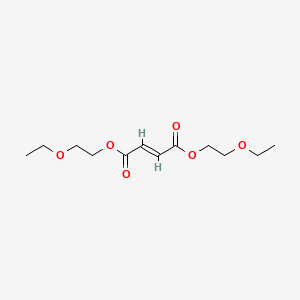
Bis(2-ethoxyethyl) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethoxyethyl) fumarate: is an organic compound with the chemical formula C12H20O6 . It is a diester of fumaric acid and 2-ethoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(2-ethoxyethyl) fumarate is typically synthesized through the esterification reaction between fumaric acid and 2-ethoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, fumaric acid and 2-ethoxyethanol, are mixed in the presence of an acid catalyst. The reaction is carried out in a continuous reactor system to ensure high yield and efficiency. The product is then separated and purified using techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethoxyethyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides
Applications De Recherche Scientifique
Chemistry: Bis(2-ethoxyethyl) fumarate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways. It is also used as a substrate in biochemical assays.
Medicine: this compound has potential applications in drug delivery systems. Its ester groups can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. It enhances the flexibility and durability of plastic materials .
Mécanisme D'action
The mechanism of action of bis(2-ethoxyethyl) fumarate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release fumaric acid and 2-ethoxyethanol. Fumaric acid is known to participate in the tricarboxylic acid (TCA) cycle, a key metabolic pathway in cellular respiration. The released 2-ethoxyethanol can act as a solvent and participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexyl) fumarate: This compound is similar in structure but has longer alkyl chains, making it more hydrophobic.
Diethyl fumarate: This compound has shorter alkyl chains and different solubility properties.
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis, it has different pharmacological properties compared to bis(2-ethoxyethyl) fumarate
Uniqueness: this compound is unique due to its specific ester groups, which provide distinct solubility and reactivity properties. Its ability to undergo hydrolysis and release fumaric acid makes it valuable in various biochemical and industrial applications .
Propriétés
Numéro CAS |
623-90-5 |
|---|---|
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
bis(2-ethoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C12H20O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Clé InChI |
FAOJZHMRXJJQCB-AATRIKPKSA-N |
SMILES isomérique |
CCOCCOC(=O)/C=C/C(=O)OCCOCC |
SMILES canonique |
CCOCCOC(=O)C=CC(=O)OCCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


